Cis-methyl 1-butyl-2-phenylpyrrolidine-3-carboxylate
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Overview
Description
Cis-methyl 1-butyl-2-phenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by its cis-configuration, which influences its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-methyl 1-butyl-2-phenylpyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the butyl and phenyl substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or nickel .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Cis-methyl 1-butyl-2-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in tetrahydrofuran (THF) or lithium diisopropylamide in hexane.
Major Products:
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups attached to the phenyl ring or pyrrolidine nitrogen.
Scientific Research Applications
Cis-methyl 1-butyl-2-phenylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of cis-methyl 1-butyl-2-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s cis-configuration allows it to fit into the active sites of certain enzymes or receptors, modulating their activity. The pyrrolidine ring’s non-planarity and stereochemistry play a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: Cis-methyl 1-butyl-2-phenylpyrrolidine-3-carboxylate is unique due to its specific substituents and cis-configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
methyl (2S,3R)-1-butyl-2-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-3-4-11-17-12-10-14(16(18)19-2)15(17)13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m1/s1 |
InChI Key |
COHKIEFQOFHNMU-HUUCEWRRSA-N |
Isomeric SMILES |
CCCCN1CC[C@H]([C@H]1C2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
CCCCN1CCC(C1C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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